molecular formula C6H9ClO B11824631 (r)-2,2-Dimethylcyclopropanecarboxylic acid chloride CAS No. 500906-25-2

(r)-2,2-Dimethylcyclopropanecarboxylic acid chloride

Katalognummer: B11824631
CAS-Nummer: 500906-25-2
Molekulargewicht: 132.59 g/mol
InChI-Schlüssel: QQNQOWHUBGUGQI-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is an organic compound with the functional group −C(=O)Cl. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is typically synthesized from its corresponding carboxylic acid, ®-2,2-Dimethylcyclopropanecarboxylic acid. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl} R-COOH+SOCl2​→R-COCl+SO2​+HCl

In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of acid chlorides often involves the use of phosgene (COCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2-Dimethylcyclopropanecarboxylic acid chloride undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

    Aminolysis: Reacts with ammonia or amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

    Reduction: Can be reduced to the corresponding aldehyde or alcohol.

Common Reagents and Conditions

Major Products

    Carboxylic Acids: From hydrolysis.

    Amides: From aminolysis.

    Esters: From alcoholysis.

    Aldehydes/Alcohols: From reduction.

Wissenschaftliche Forschungsanwendungen

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetyl Chloride (CH₃COCl)
  • Benzoyl Chloride (C₆H₅COCl)
  • Propionyl Chloride (C₂H₅COCl)

Uniqueness

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and affects its reactivity. This makes it distinct from other acyl chlorides, which typically do not have such strained ring systems .

Eigenschaften

CAS-Nummer

500906-25-2

Molekularformel

C6H9ClO

Molekulargewicht

132.59 g/mol

IUPAC-Name

(1R)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1

InChI-Schlüssel

QQNQOWHUBGUGQI-BYPYZUCNSA-N

Isomerische SMILES

CC1(C[C@H]1C(=O)Cl)C

Kanonische SMILES

CC1(CC1C(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.